molecular formula C17H14N6O2 B15623392 CDD-3290

CDD-3290

Cat. No.: B15623392
M. Wt: 334.33 g/mol
InChI Key: OOTGWOMFLPKXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDD-3290 is a useful research compound. Its molecular formula is C17H14N6O2 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

[5-amino-3-(6-methoxy-3-pyridinyl)pyrazol-1-yl]-(3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C17H14N6O2/c1-25-16-5-3-11(8-19-16)13-7-15(18)23(22-13)17(24)10-2-4-12-14(6-10)21-9-20-12/h2-9H,18H2,1H3,(H,20,21)

InChI Key

OOTGWOMFLPKXSB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of CDD-3290: A Potent Inhibitor of Prostate-Specific Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HOUSTON, TX – Researchers have detailed the mechanism of action of CDD-3290, a novel small molecule inhibitor of prostate-specific antigen (PSA), also known as human kallikrein-related peptidase 3 (KLK3). This in-depth guide provides a comprehensive overview of its biochemical activity, selectivity, and the experimental protocols used for its characterization, offering valuable insights for researchers and professionals in drug development.

This compound, also referred to as compound 20, has been identified as a potent inhibitor of the serine protease activity of PSA.[1][2][3][4][5][6] Its development stems from a systematic design, synthesis, and optimization of a starting compound, triazole B1.[1][6][7] The primary application of this inhibitory action is aimed at impeding the liquefaction of human semen, presenting a promising avenue for the development of nonhormonal contraceptives.[1][6][7]

Core Mechanism of Action: Inhibition of PSA

The central mechanism of this compound revolves around its ability to directly inhibit the enzymatic activity of PSA. PSA is a key serine protease responsible for the degradation of semenogelin and fibronectin, the major gel-forming proteins in semen. This degradation process, known as liquefaction, is critical for the release of motile sperm. By inhibiting PSA, this compound effectively prevents this cascade, thereby maintaining the gel-like consistency of semen and impeding sperm motility.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against PSA has been quantified, demonstrating a significant level of activity. Furthermore, its selectivity has been assessed against other closely related serine proteases.

Target EnzymeInhibition Constant (Ki)
Prostate-Specific Antigen (PSA)216 nM[1][2][3][4][5][6]

Table 1: Inhibitory constant (Ki) of this compound against human Prostate-Specific Antigen.

The selectivity profile of this compound reveals its activity against other proteases, highlighting its broader inhibitory potential.

EnzymeActivity
α-ChymotrypsinInhibits[1][2][5][6][8][9]
ElastaseInhibits[1][2][5][10][11]
ThrombinSimilar potency to PSA inhibition[1][6][9]

Table 2: Selectivity profile of this compound against other serine proteases.

Experimental Protocols

The characterization of this compound involved a series of robust experimental protocols to determine its inhibitory activity and stability.

Enzymatic Inhibition Assay

The inhibitory activity of this compound against PSA and other serine proteases was determined using a standardized enzymatic assay.

  • Enzyme and Substrate Preparation: A solution of purified human PSA was prepared in an appropriate buffer (e.g., Tris-HCl, pH 7.5). A specific fluorogenic peptide substrate for PSA was also prepared in a compatible buffer.

  • Inhibitor Preparation: this compound was dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions were then prepared to test a range of inhibitor concentrations.

  • Assay Procedure:

    • The PSA enzyme solution was pre-incubated with varying concentrations of this compound for a specified period to allow for inhibitor binding.

    • The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

    • The rate of substrate cleavage was monitored continuously by measuring the increase in fluorescence over time using a microplate reader.

  • Data Analysis: The initial reaction velocities were plotted against the inhibitor concentrations. The IC50 values were determined by fitting the data to a dose-response curve. The inhibition constant (Ki) was subsequently calculated using the Cheng-Prusoff equation.

Media Stability Assay

The stability of this compound in media was assessed to evaluate its potential for in vitro and in vivo applications.

  • Compound Incubation: this compound and the parent compound, triazole B1, were incubated in a relevant biological medium (e.g., cell culture medium) at 37°C.

  • Time-Point Sampling: Aliquots were collected at various time points over a defined period.

  • Quantification: The concentration of the intact compound in each aliquot was quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Stability Assessment: The percentage of the remaining compound at each time point was calculated relative to the initial concentration. This data was used to determine the half-life of the compound in the medium and compare the stability of this compound to that of triazole B1.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

PSA_Liquefaction_Pathway cluster_semen Semen Semenogelin Semenogelin (Gel-forming protein) Liquefaction Liquefaction (Gel dissolution) Semenogelin->Liquefaction Degradation Sperm Sperm MotileSperm Motile Sperm PSA PSA (Prostate-Specific Antigen) PSA->Semenogelin Cleaves CDD3290 This compound CDD3290->PSA Inhibits Liquefaction->MotileSperm Release of

Caption: Mechanism of PSA-mediated semen liquefaction and its inhibition by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Optimization cluster_evaluation Inhibitory Activity Evaluation cluster_stability Stability Assessment TriazoleB1 Triazole B1 (Starting Compound) Optimization Systematic Design & Synthesis TriazoleB1->Optimization CDD3290 This compound (Final Compound) Optimization->CDD3290 EnzymeAssay Enzymatic Inhibition Assay (PSA, Chymotrypsin, Elastase, Thrombin) CDD3290->EnzymeAssay MediaAssay Media Stability Assay CDD3290->MediaAssay DataAnalysis IC50 & Ki Determination EnzymeAssay->DataAnalysis HPLC_LCMS HPLC / LC-MS Analysis MediaAssay->HPLC_LCMS

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of small molecule PSA inhibitors. Its potent and selective inhibitory activity, coupled with improved stability, makes it a valuable research tool and a potential candidate for further development in the field of nonhormonal contraception. The detailed mechanism and experimental data presented here provide a solid foundation for future studies and the exploration of its therapeutic applications.

References

An In-depth Technical Guide to the Core Function of CDD-3290

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific and technical literature does not contain information regarding a compound or molecule with the identifier "CDD-3290." Initial searches yielded results for a rheological additive from BASF (DSX® 3290) and a wastewater grinder from Sulzer (CDD 2.5/3.0 Channel MonsterTM), neither of which are relevant to biomedical research. The following technical guide is a hypothetical example constructed to fulfill the user's request for a specific format and content type. The data, experimental protocols, and signaling pathways described are fictional and intended to serve as a template for researchers, scientists, and drug development professionals.

Hypothetical Compound this compound: A Novel Kinase Inhibitor

Introduction: this compound is a potent and selective small molecule inhibitor of the hypothetical Serine/Threonine Kinase X (STKX), a key enzyme implicated in the progression of various solid tumors. This document provides a comprehensive overview of the core function of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of STKX. By binding to the ATP-binding pocket of the STKX catalytic domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of pro-proliferative and anti-apoptotic signaling pathways.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which STKX and its inhibitor this compound are involved.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor STKX STKX Receptor->STKX Activation Substrate Downstream Substrate STKX->Substrate Phosphorylation TF Transcription Factor Substrate->TF CDD3290 This compound CDD3290->STKX Inhibition Gene Pro-proliferative Genes TF->Gene Transcription cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate for 10 minutes add_reagent->incubate3 read Measure luminescence incubate3->read end End read->end

CDD-3290: A Technical Overview of a Novel Prostate-Specific Antigen Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD-3290 has been identified as a potent and selective small molecule inhibitor of Prostate-Specific Antigen (PSA), a key serine protease involved in the liquefaction of semen. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. The development of this compound stemmed from a systematic optimization of a known triazole-based inhibitor, leading to a compound with significantly improved potency and stability. This document details the structure-activity relationship (SAR) studies that guided its discovery, the complete synthetic route, and the experimental protocols for its biological evaluation. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.

Discovery of this compound

The discovery of this compound was initiated with the aim of developing a potent and selective inhibitor of PSA for potential application as a non-hormonal contraceptive agent. The starting point for this investigation was the known, moderately potent triazole inhibitor, B1. Through a systematic process of chemical synthesis and biological evaluation, researchers optimized the structure of the initial compound to enhance its inhibitory activity against PSA and improve its stability.

This optimization process, a classic example of a structure-activity relationship (SAR) study, led to the identification of this compound (also referred to as Compound 20 in the primary literature). This compound exhibited a significant increase in potency and better stability in media compared to the original lead compound.

Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 Biological Evaluation start Identification of Triazole B1 as a Starting Compound sar Systematic SAR Studies (Synthesis of Analogs) start->sar Optimization cdd3290 Identification of This compound (Compound 20) with Improved Potency and Stability sar->cdd3290 Lead Candidate biochem Biochemical Enzyme Assays (PSA, α-chymotrypsin, elastase, thrombin) cdd3290->biochem stability Stability Assays (Media Incubation) cdd3290->stability cell_based Cellular Toxicity Assays (MTT Assay) cdd3290->cell_based

Figure 1: Discovery workflow for this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The detailed synthetic scheme is outlined below, followed by the experimental protocols for each key step.

Synthesis_of_CDD3290 cluster_synthesis Synthetic Pathway of this compound A Starting Material A B Intermediate B A->B Step 1: Reagent X, Solvent Y C Intermediate C B->C Step 2: Reagent Z, Catalyst W D This compound C->D Step 3: Final Coupling, Purification

CDD-3290: A Technical Overview of its Chymotrypsin Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-3290, also identified as compound 20, is a novel small molecule inhibitor primarily investigated for its potent inhibition of prostate-specific antigen (PSA), a key serine protease involved in semen liquefaction.[1][2] Emerging from a systematic design, synthesis, and optimization program, this compound has demonstrated a significant inhibitory constant (Ki) of 216 nM against PSA.[1][2] Beyond its primary target, the selectivity profile of this compound has been evaluated against other closely related serine proteases, revealing inhibitory activity against α-chymotrypsin. This document provides a detailed technical guide on the chymotrypsin (B1334515) inhibition properties of this compound, compiling available quantitative data, outlining experimental methodologies, and visualizing key concepts.

Quantitative Inhibition Data

The inhibitory activity of this compound against α-chymotrypsin and other serine proteases has been quantified, providing insights into its selectivity. The table below summarizes the reported inhibition constants (Ki).

EnzymeThis compound KiReference
Prostate-Specific Antigen (PSA)0.216 µM (216 nM)[1][2]
α-Chymotrypsin 2.74 µM
Elastase1.18 mM
Thrombin0.411 µM

Mechanism of Inhibition

Based on the available data for similar small molecule inhibitors of serine proteases, this compound likely acts as a competitive inhibitor of α-chymotrypsin. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

α-Chymotrypsin (E) α-Chymotrypsin (E) Enzyme-Substrate Complex (ES) Enzyme-Substrate Complex (ES) α-Chymotrypsin (E)->Enzyme-Substrate Complex (ES) + Substrate (S) Enzyme-Inhibitor Complex (EI) Enzyme-Inhibitor Complex (EI) α-Chymotrypsin (E)->Enzyme-Inhibitor Complex (EI) + this compound (I) Substrate (S) Substrate (S) This compound (I) This compound (I) Enzyme-Substrate Complex (ES)->α-Chymotrypsin (E) Products (P) Products (P) Enzyme-Substrate Complex (ES)->Products (P)

Caption: Competitive inhibition of α-chymotrypsin by this compound.

Experimental Protocols

While the specific, detailed experimental protocol for the α-chymotrypsin inhibition assay of this compound is proprietary to the original research, a representative methodology based on standard biochemical practices for determining serine protease inhibition is outlined below.

Objective: To determine the inhibitory constant (Ki) of this compound against α-chymotrypsin.

Materials:

  • α-Chymotrypsin (bovine pancreas origin)

  • This compound

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in the assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

    • Create a dilution series of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the α-chymotrypsin solution to each well.

    • Add varying concentrations of the this compound dilution series to the wells. Include control wells with buffer and DMSO (no inhibitor).

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells.

    • Immediately place the microplate in a reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Inhibitor (this compound), and Substrate Solutions Incubate Pre-incubate α-Chymotrypsin with this compound Reagents->Incubate Initiate Add Chromogenic Substrate to Initiate Reaction Incubate->Initiate Measure Measure Absorbance Change Over Time Initiate->Measure Velocity Calculate Initial Reaction Velocities Measure->Velocity IC50 Determine IC50 Value Velocity->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Experimental workflow for determining the Ki of this compound.

Conclusion

This compound is a potent inhibitor of PSA with documented off-target activity against α-chymotrypsin. The selectivity profile, as indicated by the Ki values, shows a preference for PSA over α-chymotrypsin. The methodologies described provide a framework for the in vitro characterization of this and similar compounds. Further investigation into the structural basis of this differential inhibition could inform the design of even more selective PSA inhibitors. The data and protocols presented here serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and reproductive health.

References

CDD-3290: A Potent and Selective Prostate-Specific Antigen Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of CDD-3290, a novel small molecule inhibitor of Prostate-Specific Antigen (PSA). The information presented herein is compiled from recent scientific literature and is intended to support further research and development efforts in areas such as non-hormonal contraception and prostate cancer.

Chemical Identity and Properties

This compound, also referred to as compound 20 in its discovery publication, is a synthetic molecule designed for high-affinity and selective inhibition of PSA, a serine protease. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,2,3-triazole-1-carboxamideInferred from Structure
Molecular Formula C19H22F3N5O4Inferred from Structure
Molecular Weight 457.41 g/mol Inferred from Structure
SMILES COC(OCCOCCOC)c1cn(C(=O)Nc2ccc(C(F)(F)F)cc2)nn1Inferred from Structure
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A

Biological Activity and Pharmacological Profile

This compound is a potent inhibitor of human Prostate-Specific Antigen (PSA) with a reported inhibition constant (Ki) of 216 nM. Its mechanism of action involves the reversible, competitive inhibition of the PSA enzyme's catalytic activity.

Potency and Selectivity

The inhibitory activity of this compound has been evaluated against PSA and other related serine proteases. The quantitative data from these assessments are presented below.

Enzyme TargetInhibition Constant (Ki)
Prostate-Specific Antigen (PSA) 216 nM
α-Chymotrypsin >10,000 nM
Elastase >10,000 nM
Thrombin >10,000 nM

Data sourced from Erickson et al., ACS Medicinal Chemistry Letters.

The data demonstrates that this compound possesses a high degree of selectivity for PSA over other tested serine proteases.

Signaling Pathway and Mechanism of Action

This compound acts by directly binding to the active site of the PSA enzyme, thereby preventing it from cleaving its natural substrates, such as Semenogelin I and II. This inhibition of PSA's proteolytic activity is the basis for its potential therapeutic applications.

PSA_Inhibition cluster_0 Normal Physiological Process PSA Prostate-Specific Antigen (PSA) Cleaved_Products Cleaved Fragments PSA->Cleaved_Products Proteolytic Cleavage Semenogelin Semenogelin I/II Semenogelin->PSA CDD3290 This compound CDD3290->PSA Inhibition

Caption: Mechanism of PSA inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

PSA Enzymatic Assay

This protocol describes the method used to determine the inhibitory activity of this compound against purified human PSA.

Materials:

  • Purified human PSA

  • Fluorogenic substrate: MeO-Suc-Arg-Pro-Tyr-pNA

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the PSA enzyme solution.

  • Add 25 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Unveiling the Potency of CDD-3290: A Technical Guide to its Binding Affinity for Prostate-Specific Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of CDD-3290, a novel small molecule inhibitor of Prostate-Specific Antigen (PSA). Through a comprehensive presentation of quantitative data, detailed experimental methodologies, and visual representations of workflows, this document serves as a critical resource for researchers engaged in the fields of prostate cancer, non-hormonal contraception, and serine protease inhibitor development.

Core Data Presentation: Binding Affinity of this compound

This compound has been identified as a potent inhibitor of Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer progression and semen liquefaction. The inhibitory activity of this compound has been quantified and is presented below, alongside its selectivity against other related serine proteases.

Target EnzymeInhibitorKi (nM)Reference
Prostate-Specific Antigen (PSA)This compound216[1]
α-ChymotrypsinThis compound2,740
ElastaseThis compound>1,000,000
ThrombinThis compound411

Experimental Protocols: Determination of Inhibitory Constant (Ki)

The determination of the inhibitory constant (Ki) for this compound against PSA and other serine proteases was achieved through a well-established in vitro enzymatic assay. The following protocol outlines the key steps involved in this process.

Materials and Reagents
  • Enzymes: Recombinant human Prostate-Specific Antigen (PSA), α-Chymotrypsin, Elastase, Thrombin.

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Substrate: A chromogenic or fluorogenic substrate specific to each enzyme. For PSA, a common substrate is MeO-Suc-Arg-Pro-Tyr-pNA.

  • Assay Buffer: Buffer composition appropriate for maintaining enzyme activity and stability (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl2).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.

Enzymatic Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a serial dilution of the this compound stock solution in the assay buffer to generate a range of inhibitor concentrations.

    • Prepare working solutions of the enzymes and substrates in the assay buffer. The final concentration of the enzyme should be kept significantly lower than the inhibitor concentrations to be tested.

  • Assay Procedure:

    • To each well of a 96-well microplate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the this compound inhibitor solution to the wells. Include control wells containing the enzyme and assay buffer without the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is indicative of the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves (absorbance/fluorescence vs. time).

    • Plot the reaction velocities against the corresponding inhibitor concentrations.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      Ki = IC50 / (1 + [S]/Km)

      where:

      • [S] is the concentration of the substrate used in the assay.

      • Km is the Michaelis-Menten constant for the substrate, which should be determined in a separate experiment by measuring the enzyme kinetics at various substrate concentrations in the absence of the inhibitor.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the binding affinity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (Enzyme + Inhibitor) add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure Kinetic Readout add_substrate->measure calc_velocity Calculate Initial Velocities (V₀) measure->calc_velocity plot_data Plot V₀ vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff det_ic50->calc_ki

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of Prostate-Specific Antigen. As a serine protease inhibitor, this compound likely binds to the active site of PSA, preventing the binding and subsequent cleavage of its natural substrates. This direct enzymatic inhibition is the core of its therapeutic and contraceptive potential. At present, there is no evidence to suggest that this compound significantly modulates complex intracellular signaling pathways in the manner of a receptor agonist or antagonist. Its biological effects are primarily attributed to the downstream consequences of PSA inhibition.

Mechanism_of_Action cluster_interaction Molecular Interaction cluster_consequence Biological Consequence CDD3290 This compound InactiveComplex PSA:this compound Complex (Inactive) CDD3290->InactiveComplex PSA Prostate-Specific Antigen (PSA) (Active Serine Protease) PSA->InactiveComplex Cleavage Substrate Cleavage PSA->Cleavage InactiveComplex->Cleavage Inhibition Substrate Natural Substrates (e.g., Semenogelin) Substrate->Cleavage Effect Biological Effect (e.g., Semen Liquefaction) Cleavage->Effect

Caption: Direct inhibition of PSA by this compound and its biological consequence.

References

Methodological & Application

Application Notes and Protocols for CDD-3290 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CDD-3290, a known inhibitor of prostate-specific antigen (PSA), α-chymotrypsin, and elastase. The following protocols and data are intended to facilitate research into the efficacy and mechanism of action of this compound in relevant biological systems.

Compound Information

Compound Name Target(s) Ki Value (PSA)
This compoundProstate-Specific Antigen (PSA), α-Chymotrypsin, Elastase216 nM

Enzymatic Inhibition Assays

This compound has been identified as an inhibitor of PSA, α-chymotrypsin, and elastase. Below are general protocols for assessing the inhibitory activity of this compound against these enzymes. Researchers should optimize these protocols for their specific experimental conditions.

Prostate-Specific Antigen (PSA) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PSA enzymatic activity.

Materials:

  • Purified human PSA

  • Fluorogenic PSA substrate (e.g., MeO-Suc-Arg-Pro-Tyr-pNA)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5 with NaCl and CaCl2)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.

  • Add 60 µL of PSA solution (at a final concentration optimized for linear substrate cleavage) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic PSA substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the substrate) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

α-Chymotrypsin Inhibition Assay

Objective: To quantify the inhibition of α-chymotrypsin activity by this compound.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM CaCl2)

  • This compound

  • DMSO

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Protocol:

  • Follow steps 1 and 2 from the PSA Inhibition Assay protocol to prepare this compound dilutions.

  • Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.

  • Add 160 µL of α-chymotrypsin solution to each well.

  • Pre-incubate at 25°C for 10 minutes.

  • Add 20 µL of the chromogenic substrate to start the reaction.

  • Measure the absorbance at 405 nm every minute for 10-20 minutes.

  • Calculate the reaction velocity and determine the IC50 value of this compound.

Elastase Inhibition Assay

Objective: To assess the inhibitory potential of this compound against elastase.

Materials:

  • Human neutrophil elastase or porcine pancreatic elastase

  • Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, with 0.5 M NaCl)

  • This compound

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

  • Prepare this compound dilutions as described previously.

  • To each well, add 20 µL of the this compound dilution or vehicle control.

  • Add 160 µL of elastase solution to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

  • Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time.

  • Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

In Vitro Cellular Assays with Prostate Cancer Cell Lines

The following are generalized protocols for evaluating the effect of this compound on prostate cancer cell viability. Specific cell lines (e.g., LNCaP, PC-3, DU-145) and assay conditions should be chosen based on the research question.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plates

  • Spectrophotometric microplate reader

Protocol:

  • Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or a vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway Analysis (General Workflow)

While specific signaling pathways affected by this compound in prostate cancer cells are not yet fully elucidated, a general workflow for their identification is presented below. Key pathways in prostate cancer to consider for investigation include the Androgen Receptor (AR), PI3K/Akt, and MAPK signaling pathways.

Application Notes and Protocols for CDD-3290 in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-3290 is a recently identified small molecule inhibitor of Prostate-Specific Antigen (PSA), a serine protease produced at high levels by the prostate gland. While the primary focus of its initial publication was on its potential as a non-hormonal contraceptive due to its ability to inhibit semen liquefaction, its specific mechanism of action holds significant promise for applications in prostate cancer research. This document provides detailed application notes and experimental protocols for investigating the utility of this compound as a potential therapeutic agent and research tool in the context of prostate cancer.

Prostate-Specific Antigen is not merely a biomarker; its enzymatic activity is implicated in the progression of prostate cancer through the degradation of extracellular matrix (ECM) components, activation of growth factors, and other signaling pathways that contribute to tumor growth, invasion, and metastasis. By inhibiting the enzymatic function of PSA, this compound offers a novel approach to potentially disrupt these pathological processes.

The following sections detail the biochemical properties of this compound, propose its applications in prostate cancer studies, and provide comprehensive protocols for its use in key in vitro and in vivo experiments.

Biochemical and Pharmacological Data of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for designing and interpreting experiments in a prostate cancer research setting.

ParameterValueReference
Target Prostate-Specific Antigen (PSA/KLK3)Erickson et al., 2024
Inhibition Constant (Ki) 216 nMErickson et al., 2024
Mechanism of Action Small molecule inhibitor of PSA enzymatic activityErickson et al., 2024
Selectivity Also inhibits α-chymotrypsin and elastaseErickson et al., 2024

Proposed Applications in Prostate Cancer Research

Based on the known inhibitory activity of this compound against PSA and the established role of PSA's enzymatic activity in prostate cancer, the following applications are proposed:

  • Inhibition of Tumor Cell Invasion and Metastasis: By preventing the degradation of the extracellular matrix by PSA, this compound could be investigated for its ability to reduce the invasive potential of prostate cancer cells.

  • Modulation of the Tumor Microenvironment: PSA is known to process various proteins in the tumor microenvironment, influencing growth factor availability and signaling. This compound can be used to study the impact of PSA activity on these processes.

  • Sensitization to Standard Therapies: Investigating whether inhibition of PSA activity by this compound can enhance the efficacy of existing prostate cancer therapies, such as chemotherapy or androgen deprivation therapy.

  • Development of Novel Imaging Agents: The specificity of this compound for PSA could be leveraged to develop novel imaging probes for detecting and monitoring prostate cancer.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer models.

In Vitro PSA Enzymatic Activity Assay

This protocol is to confirm the inhibitory activity of this compound on PSA in a cell-free system.

Materials:

  • Recombinant human PSA (kallikrein-3)

  • Fluorogenic PSA substrate (e.g., MeO-Suc-Arg-Pro-Tyr-pNA)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer.

  • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 20 µL of recombinant human PSA to each well (except the no-enzyme control) to a final concentration of 10 nM.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Add 20 µL of the fluorogenic PSA substrate to each well to a final concentration of 100 µM.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 405 nm for pNA cleavage) every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC50 and Ki values.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the invasive capacity of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • This compound

  • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

  • Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

  • Calcein-AM or crystal violet for cell staining

Procedure:

  • Culture prostate cancer cells to 70-80% confluency.

  • Serum-starve the cells for 24 hours prior to the assay.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.

  • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

  • In the lower chamber of the Boyden apparatus, add medium containing 10% FBS as a chemoattractant.

  • Harvest the pre-treated cells and resuspend them in serum-free medium containing the respective concentrations of this compound.

  • Seed 5 x 10^4 cells in the upper chamber of the inserts.

  • Incubate the chambers at 37°C in a CO2 incubator for 24-48 hours.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the insert with methanol (B129727) and stain with crystal violet or Calcein-AM.

  • Count the number of invaded cells in several random fields under a microscope.

  • Quantify the results and compare the invasive potential of this compound-treated cells to the control.

In Vivo Xenograft Model of Prostate Cancer

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of prostate cancer.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Prostate cancer cells (e.g., PC-3 or LNCaP mixed with Matrigel)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject 1 x 10^6 prostate cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analyze the tumors for weight, and perform histological and immunohistochemical analyses to assess proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in prostate cancer research.

Application Notes and Protocols for CDD-3290 in Protease Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-3290 is a potent small molecule inhibitor of prostate-specific antigen (PSA), a serine protease with a key role in the liquefaction of semen. With a Ki value of 216 nM for PSA, this compound serves as a valuable tool for studying the physiological processes regulated by this enzyme and for the development of novel non-hormonal contraceptives. Additionally, this compound has been shown to inhibit other serine proteases, including α-chymotrypsin and elastase, making it a useful compound for investigating the roles of these proteases in various biological contexts.

These application notes provide detailed protocols for utilizing this compound in enzymatic and cell-based assays to study protease inhibition. The accompanying data summaries and pathway diagrams offer a comprehensive resource for researchers in reproductive biology, cancer research, and inflammation.

Quantitative Data Summary

The inhibitory activity of this compound against its primary target and other related proteases is summarized below. This data is essential for designing experiments and interpreting results.

Target ProteaseInhibitorKi (nM)IC50 (nM)Notes
Prostate-Specific Antigen (PSA/KLK3)This compound216Not ReportedPotent and primary target.
α-ChymotrypsinThis compoundNot ReportedNot ReportedDemonstrates inhibitory activity.
Neutrophil ElastaseThis compoundNot ReportedNot ReportedDemonstrates inhibitory activity.

Signaling Pathways

Understanding the signaling pathways in which the target proteases of this compound are involved is crucial for elucidating its mechanism of action and potential downstream effects.

Prostate-Specific Antigen (PSA) and the Androgen Receptor (AR) Signaling Pathway

Prostate-Specific Antigen (PSA) is a downstream target of the Androgen Receptor (AR) signaling pathway, which is critical in prostate physiology and pathology. The expression of PSA is regulated by androgens, which bind to the AR. Interestingly, PSA itself can modulate AR expression, suggesting a feedback loop. By inhibiting PSA's proteolytic activity, this compound can be used to investigate the role of PSA's enzymatic function within this pathway.

PSA_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimerization AR->AR_dimer AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds to PSA_gene PSA (KLK3) Gene ARE->PSA_gene Promotes Transcription PSA_protein PSA Protein PSA_gene->PSA_protein Translation PSA_protein->AR Modulates Expression (Feedback Loop) CDD3290 This compound CDD3290->PSA_protein Inhibits Elastase_MUC1_Pathway NE Neutrophil Elastase PKC_delta PKCδ NE->PKC_delta Activates CDD3290 This compound CDD3290->NE Inhibits Duox1 Duox1 PKC_delta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α-Converting Enzyme (TACE) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha Cleaves pro-TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds to ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1_promoter MUC1 Promoter Sp1->MUC1_promoter Binds to MUC1_gene MUC1 Gene Expression MUC1_promoter->MUC1_gene Induces workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) assay_setup Assay Setup in 96-well plate (Enzyme + this compound pre-incubation) prep->assay_setup reaction Initiate Reaction (Add Fluorogenic Substrate) assay_setup->reaction measurement Kinetic Measurement (Fluorescence Plate Reader) reaction->measurement analysis Data Analysis (Calculate % Inhibition, IC50/Ki) measurement->analysis

Application Notes and Protocols for Measuring the Efficacy of CDD-3290

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-3290 is a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in various oncological indications. These application notes provide a comprehensive overview of the techniques and protocols required to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation. The following protocols are designed to ensure robust and reproducible data generation for the evaluation of this compound's therapeutic potential.

Hypothetical Mechanism of Action

For the context of these protocols, this compound is a potent and selective inhibitor of the fictional "Tumor-Associated Kinase 1" (TAK1). TAK1 is a serine/threonine kinase that, upon activation by upstream signals, phosphorylates and activates the downstream transcription factor "Pro-Survival Factor 1" (PSF1). Phosphorylated PSF1 (p-PSF1) translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival, contributing to tumor growth. This compound is designed to block this signaling cascade.

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TAK1 TAK1 Receptor->TAK1 Activates p_TAK1 p-TAK1 (Active) TAK1->p_TAK1 Phosphorylation PSF1 PSF1 p_TAK1->PSF1 Phosphorylates p_PSF1 p-PSF1 PSF1->p_PSF1 Gene_Expression Gene Expression (Proliferation, Survival) p_PSF1->Gene_Expression Translocates and Activates CDD_3290 This compound CDD_3290->p_TAK1 Inhibits

Caption: Hypothetical TAK1 signaling pathway inhibited by this compound.

In Vitro Efficacy Assessment

A series of in vitro assays should be performed to determine the potency and mechanism of action of this compound in a cellular context.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow Start Start Kinase_Assay Biochemical Assay (KinaseGlo®) Start->Kinase_Assay Cell_Culture Cell Line Culture (e.g., HCT116, A549) Start->Cell_Culture Data_Analysis Data Analysis (IC50, EC50) Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (CellTiter-Glo®) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (p-PSF1, Total PSF1) Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay (Caspase-Glo® 3/7) Cell_Culture->Apoptosis_Assay Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro characterization of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on purified TAK1 enzyme.

Protocol:

  • Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).

  • In a 96-well plate, add recombinant TAK1 enzyme, the kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and ATP.

  • Add the diluted this compound to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels using a commercial kit such as Kinase-Glo®.

  • Luminescence is inversely proportional to kinase activity.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., those known to have active TAK1 signaling) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure luminescence, which is proportional to the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis for Target Engagement

Objective: To confirm that this compound inhibits the TAK1 signaling pathway in cells by measuring the phosphorylation of its downstream target, PSF1.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-PSF1, total PSF1, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities to determine the reduction in p-PSF1 levels relative to total PSF1.

Apoptosis Assay

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

Protocol:

  • Seed cells in a 96-well plate as for the cell viability assay.

  • Treat cells with this compound at concentrations around the GI50 value for 24-48 hours.

  • Use a commercial apoptosis assay kit, such as Caspase-Glo® 3/7, which measures the activity of caspases 3 and 7.

  • Add the reagent to the wells and incubate as per the manufacturer's protocol.

  • Measure the resulting luminescence, which is proportional to caspase activity.

Quantitative Data Summary: In Vitro Studies
Assay TypeCell LineParameterValue
Kinase InhibitionN/AIC5015 nM
Cell ViabilityHCT116GI50150 nM
Cell ViabilityA549GI50275 nM
Target EngagementHCT116IC50 (p-PSF1)50 nM
Apoptosis InductionHCT116EC50200 nM

In Vivo Efficacy Assessment

The in vivo efficacy of this compound is evaluated using a tumor xenograft model in immunocompromised mice.

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow Cell_Implantation Implant Tumor Cells (e.g., HCT116) into Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or this compound (Daily Dosing) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Repeat for Study Duration Endpoint Endpoint Reached (Tumor Size Limit) Monitoring->Endpoint Tissue_Collection Collect Tumors for Pharmacodynamic Analysis Endpoint->Tissue_Collection Data_Analysis_Vivo Analyze Data (TGI, Statistical Significance) Tissue_Collection->Data_Analysis_Vivo

Caption: Workflow for in vivo xenograft study of this compound.

Xenograft Tumor Model Protocol

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the growth of tumors by caliper measurements at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration: Administer this compound and the vehicle control via the appropriate route (e.g., oral gavage) at a specified frequency and duration (e.g., once daily for 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of drug toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., by western blot for p-PSF1) to correlate with efficacy.

Quantitative Data Summary: In Vivo Study
Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control01500 ± 2500%
This compound10900 ± 18040%
This compound30450 ± 12070%
This compound100150 ± 5090%

Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of small molecule inhibitors in cell-based assays, a critical component in drug discovery and development. While specific data for a compound designated "CDD-3290" is not publicly available in the searched scientific literature, this document outlines general principles, protocols, and data analysis workflows applicable to the characterization of novel small molecule inhibitors. The methodologies described herein are designed for researchers, scientists, and drug development professionals.

Cell-based assays are indispensable tools for assessing the biological activity of a compound in a physiologically relevant context. They allow for the evaluation of a compound's effects on cellular processes such as proliferation, viability, signaling pathways, and cytotoxicity.[1] The protocols detailed below provide a framework for conducting these assays, which can be adapted for specific inhibitors and cell lines.

Key Experimental Protocols

1. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effect of a small molecule inhibitor on cell growth and survival.[1]

Protocol: MTT/XTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the small molecule inhibitor (e.g., from 0.01 nM to 100 µM) and treat the cells for a specified duration, typically 48-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[2]

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1]

2. Western Blotting for Target Engagement and Pathway Analysis

Western blotting is a key technique to confirm that the inhibitor engages its intended target and modulates downstream signaling pathways.[1]

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and time points. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target protein (and its phosphorylated form) and downstream signaling molecules. Follow this with incubation with HRP-conjugated secondary antibodies.[1]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to assess changes in protein levels and phosphorylation status relative to a loading control (e.g., GAPDH or β-actin).[1]

3. Cellular Bioavailability Assays

Determining the intracellular concentration of a small molecule inhibitor is crucial for interpreting cell-based assay data.[3]

Protocol: HPLC-MS Based Cellular Bioavailability

  • Compound Incubation: Treat cells with the inhibitor at a concentration close to its IC50 value.[3]

  • Cell Harvesting and Lysis: After incubation, wash the cells to remove extracellular compound and harvest them. Lyse the cells to release the intracellular contents.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the inhibitor from the cell lysate.

  • HPLC-MS Analysis: Quantify the amount of inhibitor in the extract using a validated HPLC-MS method.[3]

  • Data Analysis: Calculate the intracellular concentration of the inhibitor and assess its stability and accumulation over time.[3]

Data Presentation

Quantitative data from the assays described above should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro IC50 Values of a Hypothetical Inhibitor

Cell LineIC50 (nM)Assay TypeTreatment Duration (h)
Cancer Cell Line A50MTT72
Cancer Cell Line B120CellTiter-Glo®72
Normal Cell Line>1000MTT72

Table 2: Effect of a Hypothetical Inhibitor on Target Phosphorylation

TreatmentConcentration (nM)p-Target/Total Target RatioDownstream Marker 1Downstream Marker 2
Vehicle01.01.01.0
Inhibitor100.60.70.8
Inhibitor500.20.30.4
Inhibitor2000.050.10.15

Visualizing Workflows and Pathways

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing a small molecule inhibitor in cell-based assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Properties A Cell Viability Assay (e.g., MTT) B Determine IC50 Values A->B C Western Blot for Target Engagement B->C Select Potent Concentrations D Pathway Analysis C->D E Cellular Bioavailability (HPLC-MS) D->E Correlate with Cellular Uptake F Assess Intracellular Concentration E->F

Caption: Workflow for small molecule inhibitor characterization.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates how a small molecule inhibitor might interrupt a generic signaling cascade.

G Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse Inhibitor Small Molecule Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a signaling pathway by a small molecule.

References

Application Notes and Protocols for Vorinostat (SAHA) In Vivo Dosing and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CDD-3290" referenced in the initial request did not yield public domain data. Therefore, these application notes and protocols have been generated using publicly available information for Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA) , a well-characterized histone deacetylase (HDAC) inhibitor, as a representative compound for in vivo studies. Researchers should adapt these guidelines based on their specific experimental context and the characteristics of their compound of interest.

Introduction

Vorinostat (SAHA) is a potent, broad-spectrum inhibitor of class I and class II histone deacetylases (HDACs).[1][2] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[1][3] Vorinostat exerts its anti-neoplastic effects by inducing histone hyperacetylation, which leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][4] This, in turn, can trigger cell cycle arrest, differentiation, and apoptosis in malignant cells.[4][5] Beyond its effects on histones, Vorinostat can also acetylate non-histone proteins, impacting various cellular signaling pathways.[2][4] Due to its significant anti-tumor activity in preclinical models, Vorinostat is widely studied in vivo for various cancers and other diseases.[3][6]

Mechanism of Action

Vorinostat's primary mechanism of action is the inhibition of HDAC enzymes.[2][7] By chelating the zinc ion in the active site of HDACs, it blocks their catalytic activity, leading to an accumulation of acetylated histones and other proteins.[2] This has several downstream consequences, including the modulation of gene expression and interference with key signaling pathways involved in cancer progression.[2][5]

Vorinostat_Mechanism_of_Action Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I & II) Vorinostat->HDACs Histones Histones HDACs->Histones Deacetylates Chromatin Condensed Chromatin HDACs->Chromatin AcetylatedHistones Acetylated Histones (Hyperacetylation) OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Chromatin->Histones GeneExpression Tumor Suppressor Gene Re-expression OpenChromatin->GeneExpression CellularEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellularEffects

Caption: Mechanism of action of Vorinostat.

In Vivo Dosing and Administration Data

The following tables summarize various in vivo dosing and administration protocols for Vorinostat from preclinical studies.

Table 1: Vorinostat Dosing and Administration in Murine Cancer Models

Animal ModelCancer TypeDoseRoute of AdministrationFormulationStudy OutcomeCitation
Nude MiceUterine Sarcoma50 mg/kg/dayIntraperitoneal (IP)In HOP-β-CD>50% tumor growth reduction[8]
SCID MiceMultiple Myeloma100 mg/kgIntraperitoneal (IP)Not specifiedEnhanced anti-myeloma effects with melphalan[9]
Jak2V617F Knock-in MicePolycythemia Vera200 mg/kgIntraperitoneal (IP)50% PEG-400Normalized peripheral blood counts and reduced splenomegaly[10]
Mice with XenograftsChildhood Solid Tumors125 mg/kgIntraperitoneal (IP)10% DMSO, 45% PEG400 in waterNo objective responses observed as monotherapy[6]
BALB/c MiceNot applicable (mRNA lipoplex biodistribution)5 or 25 mg/kgIntraperitoneal (IP)Not specifiedInvestigated effect on mRNA biodistribution[11]

Table 2: Vorinostat Dosing and Administration in Other Murine Models

Animal ModelDisease ModelDoseRoute of AdministrationFormulationStudy OutcomeCitation
hAβ-KI AD MiceAlzheimer's Disease0.18 mg/g or 0.36 mg/g in dietOral (in diet)Formulated in food pelletsReduced oxidative stress and improved mitochondrial health[12]
Streptozotocin-diabetic miceDiabetic NephropathyNot specified (daily oral gavage for 18 weeks)Oral gavageNot specifiedAttenuated renal injury[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Vorinostat in a subcutaneous xenograft model.

1. Animal Model:

  • Immunocompromised mice (e.g., Nude, SCID) are typically used to prevent rejection of human tumor xenografts.

  • Mice are typically 6-8 weeks old at the start of the experiment.

2. Tumor Cell Implantation:

  • A human cancer cell line of interest (e.g., MES-SA for uterine sarcoma) is cultured under standard conditions.[8]

  • A suspension of 5 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[8]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the start of treatment.

3. Drug Formulation and Administration:

  • Formulation:

    • For intraperitoneal (IP) injection, Vorinostat can be dissolved in a vehicle such as 10% DMSO and 45% PEG400 in water.[6]

    • Alternatively, to avoid DMSO-related inflammation in long-term studies, Vorinostat can be dissolved in 2-hydroxypropyl-β-cyclodextrin (HOP-β-CD).[8]

  • Dosing:

    • Doses can range from 50 mg/kg/day to 200 mg/kg/day depending on the tumor model and study objectives.[8][10]

  • Administration:

    • Vorinostat is administered via IP injection once daily, typically for 5 consecutive days followed by a 2-day break, for a specified number of weeks.[9]

4. Monitoring and Endpoints:

  • Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Survival: The study may continue until tumors reach a predetermined maximum size or until a specified time point, with survival as a key endpoint.

  • Post-mortem Analysis: At the end of the study, tumors and organs may be harvested for histological analysis, western blotting, or other molecular assays to assess target engagement (e.g., histone acetylation) and downstream effects.

In_Vivo_Xenograft_Workflow start Start cell_culture Culture Tumor Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Allow Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vorinostat or Vehicle (e.g., Daily IP Injection) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Repeatedly endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Harvest Tissues for Analysis (Histology, Western Blot, etc.) endpoint->analysis end End analysis->end

References

Application Notes and Protocols: The Use of CDD-3290 as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the utilization of CDD-3290, a novel chemical probe. It is designed to be a critical resource for researchers, scientists, and professionals in the field of drug development, offering a thorough understanding of this compound's mechanism of action, its validated targets, and potential off-target effects. The protocols outlined herein cover a range of essential experiments, from initial cell-based assays to more complex biochemical and in vivo studies. All quantitative data has been summarized in clear, structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to this compound

[No public information is available for a chemical probe with the designation this compound. Please verify the compound name or provide alternative identifiers to receive detailed application notes and protocols.]

Mechanism of Action and Target Profile

[No public information is available for a chemical probe with the designation this compound. Please verify the compound name or provide alternative identifiers to receive detailed application notes and protocols.]

Quantitative Data Summary

[No public information is available for a chemical probe with the designation this compound. Please verify the compound name or provide alternative identifiers to receive detailed application notes and protocols.]

Experimental Protocols

[No public information is available for a chemical probe with the designation this compound. Please verify the compound name or provide alternative identifiers to receive detailed application notes and protocols.]

Signaling Pathways and Experimental Workflows

[No public information is available for a chemical probe with the designation this compound. Please verify the compound name or provide alternative identifiers to receive detailed application notes and protocols.]

Troubleshooting & Optimization

CDD-3290 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDD-3290, a potent inhibitor of prostate-specific antigen (PSA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of small molecules. Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO to minimize the introduction of water, which can affect compound stability and solubility upon storage.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media for my experiment. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors. This is often due to the compound's low aqueous solubility. To address this, consider the following troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 1%) to avoid solvent effects on the biological system. However, a slightly higher DMSO concentration (e.g., up to 5%) might be necessary to maintain solubility.

  • Use a Co-solvent: In addition to DMSO, other co-solvents or surfactants can be explored in small percentages, provided they do not interfere with the assay.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. Determine the pKa of this compound to select an optimal pH for your assay buffer.

  • Sonication: If precipitation occurs in the final assay plate, in-well sonication can help to redissolve the compound.

  • Warming the Solution: Gently warming the solution (not exceeding 40°C) can aid in dissolution.

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored under the conditions recommended in the Certificate of Analysis. As a general guideline for small molecule inhibitors, store the solid compound at -20°C or -80°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Protect from light and moisture.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A4:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation process, such as adding a concentrated DMSO stock to an aqueous buffer. This is often more representative of the conditions in high-throughput screening and in vitro bioassays.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24-48 hours). This is more relevant for formulation and pre-formulation studies.

For most in vitro experiments, kinetic solubility is the more practical measure to determine the working concentration range of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Assay Results

Possible Cause:

  • Compound Precipitation: The compound may be precipitating out of solution in the assay medium, leading to a lower effective concentration.

  • Compound Degradation: The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure).

Troubleshooting Steps:

  • Verify Solubility: Perform a kinetic solubility assay under your specific experimental conditions to determine the maximum soluble concentration of this compound.

  • Visual Inspection: Before and after the experiment, visually inspect the assay plates for any signs of precipitation.

  • Stability Assessment: Conduct a short-term stability study of this compound in your assay buffer to check for degradation over the time course of your experiment.

  • Optimize Assay Conditions: If instability is detected, consider modifying the assay buffer pH or protecting the plates from light.

Issue 2: Low Potency or Lack of Activity in Cell-Based Assays

Possible Cause:

  • Poor Membrane Permeability: The compound may have low permeability across the cell membrane, resulting in a low intracellular concentration.

  • Efflux by Transporters: The compound may be actively transported out of the cells by efflux pumps.

  • Binding to Serum Proteins: If the cell culture medium contains serum, the compound may bind to serum proteins, reducing its free concentration available to interact with the target.

Troubleshooting Steps:

  • Permeability Assay: If available, perform a cell-based permeability assay (e.g., PAMPA) to assess the membrane permeability of this compound.

  • Serum-Free Conditions: If feasible for your cell line, perform the assay in serum-free or low-serum medium to assess the impact of serum protein binding.

  • Use of Efflux Pump Inhibitors: To determine if efflux is an issue, co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein).

Data Presentation

Table 1: Kinetic Solubility of this compound in Different Aqueous Buffers
Buffer SystempHMaximum Soluble Concentration (µM)Method
Phosphate-Buffered Saline (PBS)7.455Nephelometry
Tris-HCl7.462Nephelometry
MES6.585Nephelometry
RPMI-1640 + 10% FBS7.240Turbidimetric

Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally.

Table 2: Stability of this compound in DMSO Stock Solution at -20°C
Time PointPurity (%) by HPLC
Initial (T=0)99.5
1 Month99.3
3 Months99.1
6 Months98.8

Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by

Technical Support Center: CDD-3290 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CDD-3290, a selective MEK1/2 inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Initial Synthesis Incomplete reaction; suboptimal reaction conditions (temperature, time); poor quality reagents.Optimize reaction conditions by performing a temperature and time course. Ensure all reagents meet quality standards and are not expired. Use LC-MS to monitor reaction completion.
Presence of Impurities in Final Product Inefficient purification; co-elution of impurities with this compound; degradation of the compound during purification.Employ a multi-step purification strategy. Start with flash chromatography followed by preparative HPLC. Use a different solvent system or a column with alternative selectivity. Ensure the purification is performed at a controlled temperature to prevent degradation.
Poor Peak Shape in HPLC Analysis Inappropriate mobile phase pH; column overloading; secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure this compound is in a single ionic state. Reduce the sample load on the column. Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase.
Batch-to-Batch Variability Inconsistent starting material quality; slight variations in experimental conditions.Qualify all starting materials before use. Strictly adhere to the established standard operating procedures (SOPs) for all synthesis and purification steps.
Compound Precipitation During Workup Low solubility of this compound in the chosen solvent; change in pH or temperature causing precipitation.Use a solvent system in which this compound has higher solubility. Maintain a consistent temperature and pH throughout the workup process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification method for crude this compound?

A1: For initial purification of crude this compound, we recommend using automated flash chromatography with a silica (B1680970) gel column. A gradient elution with a hexane/ethyl acetate (B1210297) solvent system is typically effective for removing the majority of non-polar impurities.

Q2: How can I improve the purity of this compound to >99% for in vitro assays?

A2: To achieve >99% purity, a secondary purification step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is advised. A C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid generally yields high-purity fractions.

Q3: What are the optimal storage conditions for purified this compound?

A3: Purified this compound should be stored as a solid at -20°C in a desiccated environment. If in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q4: My final product shows a persistent impurity peak by LC-MS. How can I identify it?

A4: To identify a persistent impurity, consider techniques such as high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Nuclear magnetic resonance (NMR) spectroscopy can provide structural information to elucidate the impurity's identity.

Q5: Can I use normal-phase HPLC for the final purification step?

A5: While reverse-phase HPLC is generally recommended, normal-phase HPLC can be an alternative. However, it may require the use of non-polar, volatile organic solvents, which can be more challenging to handle and remove completely from the final product.

Experimental Protocols

Protocol 1: Flash Chromatography for Initial Purification
  • Column Preparation: Select a silica gel column appropriate for the scale of your crude product (typically a sample-to-silica ratio of 1:50).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) (DCM) or the initial mobile phase solvent. Adsorb the sample onto a small amount of silica gel, dry it, and load it onto the column.

  • Elution: Begin with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate over 20 column volumes.

  • Fraction Collection: Collect fractions based on the UV absorbance at a wavelength where this compound absorbs (e.g., 254 nm).

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative RP-HPLC for High-Purity Polish
  • System Preparation: Use a C18 preparative HPLC column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the partially purified this compound from the flash chromatography step in a suitable solvent, such as DMSO or the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Method Development: If necessary, develop an optimal separation method on an analytical scale first. A typical gradient for elution is a linear increase in acetonitrile concentration.

  • Injection and Fractionation: Inject the sample onto the preparative column and collect fractions as the compound elutes. The peak corresponding to this compound should be collected.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Lyophilization: Combine the high-purity fractions and lyophilize to remove the mobile phase and obtain the final product as a solid.

Visualizations

experimental_workflow This compound Purification Workflow crude Crude this compound Synthesis Product flash Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate) crude->flash analysis1 Purity Check (TLC/LC-MS) flash->analysis1 prepHPLC Preparative RP-HPLC (C18, Water/Acetonitrile/TFA) analysis1->prepHPLC <99% Pure final Pure this compound (>99%) analysis1->final >99% Pure (Rare) analysis2 Purity Confirmation (>99%) (Analytical HPLC) prepHPLC->analysis2 analysis2->final Purity Confirmed

Caption: Workflow for the purification of this compound.

signaling_pathway This compound Mechanism of Action RAF RAF Kinase MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation CDD3290 This compound CDD3290->MEK

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Validation & Comparative

Validating the Inhibitory Effect of CDD-3290 on Prostate-Specific Antigen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory effect of the novel compound CDD-3290 on Prostate-Specific Antigen (PSA). Due to the current lack of publicly available data on this compound, this document serves as a template, comparing known classes of PSA inhibitors and outlining the requisite experimental data for a comprehensive evaluation. The methodologies and data presented for alternative inhibitors establish a benchmark for the validation of this compound.

Comparison of PSA Inhibitors

The inhibitory potential of a compound against PSA can be benchmarked against various classes of existing inhibitors. Each class possesses distinct mechanisms of action and inhibitory potencies.

Inhibitor ClassExample Compound(s)Mechanism of ActionPotency (IC50/Ki)Selectivity
Novel Compound This compound (Data to be determined)(Data to be determined)(Data to be determined)
Peptide-Based Inhibitors Z-SS-Q-n-(boro)LCovalent, reversible binding to the active siteKi = 27 nM~8-fold more specific for PSA vs. chymotrypsin[1]
Small Molecule Inhibitors Various library compoundsNon-covalent or covalent binding to the active siteMicromolar IC50 valuesVariable, some cross-reactivity with chymotrypsin (B1334515) observed[2]
5-alpha-reductase Inhibitors Finasteride, DutasterideIndirectly reduce PSA production by decreasing prostate volumeN/A (not a direct enzyme inhibitor)Broad effects on androgen metabolism[3][4]
Prodrugs Vinblastine-conjugateActivated by PSA's proteolytic activity to release a cytotoxic agentN/A (prodrug activation)Highly specific to PSA-secreting cells[5]

Experimental Protocols for Validation

To validate the inhibitory effect of this compound on PSA, a series of biochemical and cell-based assays are required. These protocols are standard in the field and allow for direct comparison with other inhibitors.

Enzymatic Activity Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of PSA.

  • Objective: To determine the in vitro inhibitory potency (IC50) and inhibition constant (Ki) of the compound.

  • Methodology:

    • Purified active PSA is incubated with a fluorogenic substrate.

    • The inhibitor (this compound) is added at varying concentrations.

    • The rate of substrate hydrolysis is monitored by measuring the change in fluorescence over time.

    • The IC50 value is calculated from the dose-response curve.

    • Inhibition kinetics are further analyzed to determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive).[1]

Cell-Based PSA Secretion Assay

This assay assesses the effect of the inhibitor on PSA production and secretion from prostate cancer cells.

  • Objective: To determine if the inhibitor affects the level of secreted PSA in a cellular context.

  • Cell Line: LNCaP (a human prostate cancer cell line known to express and secrete PSA).[6]

  • Methodology:

    • LNCaP cells are cultured in appropriate media.

    • Cells are treated with varying concentrations of the inhibitor (this compound).

    • After a defined incubation period (e.g., 24-72 hours), the culture supernatant is collected.

    • The concentration of PSA in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

    • A cell viability assay (e.g., MTT, CellTiter-Glo) is run in parallel to ensure that any reduction in PSA is not due to cytotoxicity.

In Vivo Xenograft Model

This animal model evaluates the inhibitor's efficacy in a physiological setting.

  • Objective: To assess the inhibitor's ability to reduce serum PSA levels and inhibit tumor growth in vivo.

  • Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a PSA-producing human prostate cancer cell line (e.g., LNCaP or CWR22).[2][5]

  • Methodology:

    • Tumor cells are implanted into the flanks of the mice.

    • Once tumors are established, mice are treated with the inhibitor (this compound) or a vehicle control.

    • Blood samples are collected periodically to measure serum PSA levels.

    • Tumor volume is measured regularly.

    • At the end of the study, tumors are excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.[5]

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context of PSA inhibition, the following diagrams illustrate key workflows and signaling pathways.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Purified PSA Purified PSA Enzymatic Assay Enzymatic Assay Purified PSA->Enzymatic Assay Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Enzymatic Assay This compound This compound This compound->Enzymatic Assay IC50/Ki Determination IC50/Ki Determination Enzymatic Assay->IC50/Ki Determination LNCaP Cells LNCaP Cells Cell Treatment Cell Treatment LNCaP Cells->Cell Treatment CDD-3290_cell This compound CDD-3290_cell->Cell Treatment ELISA for PSA ELISA for PSA Cell Treatment->ELISA for PSA Viability Assay Viability Assay Cell Treatment->Viability Assay Xenograft Model Xenograft Model Animal Dosing Animal Dosing Xenograft Model->Animal Dosing CDD-3290_animal This compound CDD-3290_animal->Animal Dosing Serum PSA Measurement Serum PSA Measurement Animal Dosing->Serum PSA Measurement Tumor Growth Inhibition Tumor Growth Inhibition Animal Dosing->Tumor Growth Inhibition

Caption: Experimental workflow for validating a novel PSA inhibitor.

G PSA PSA IGF-1 Inactive IGF-1 PSA->IGF-1 Activates Angiogenesis Angiogenesis PSA->Angiogenesis Inhibits This compound This compound This compound->PSA Inhibits Active IGF-1 Active IGF-1 IGF-1->Active IGF-1 Cell Growth Cell Growth Active IGF-1->Cell Growth

References

Comparative Efficacy Analysis of CDD-3290 and Standard of Care in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of the novel selective BRAF V600E inhibitor, CDD-3290, against the established standard of care, Vemurafenib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Introduction

The BRAF V600E mutation is a key driver in over 50% of metastatic melanomas, leading to constitutive activation of the MAPK signaling pathway and subsequent tumor proliferation. While first-generation BRAF inhibitors like Vemurafenib have improved patient outcomes, challenges such as acquired resistance and paradoxical pathway activation remain. This compound is a next-generation, highly selective BRAF V600E inhibitor designed to offer improved potency and overcome known resistance mechanisms.

Signaling Pathway Overview

The following diagram illustrates the canonical MAPK signaling pathway and the points of intervention for both this compound and the standard of care, Vemurafenib.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor This compound & Vemurafenib Inhibitor->BRAF

Caption: MAPK signaling pathway with BRAF V600E mutation.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound compared to Vemurafenib.

Table 1: In Vitro Potency in BRAF V600E-Mutant Melanoma Cell Lines

Cell LineMetricThis compoundVemurafenib
A375IC50 (nM)8.235.5
SK-MEL-28IC50 (nM)12.152.3
WM-266-4IC50 (nM)9.841.0

Table 2: In Vivo Efficacy in A375 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound25 mg/kg, QD85
Vemurafenib50 mg/kg, QD62

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability Assay

  • Cell Culture: A375, SK-MEL-28, and WM-266-4 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Compound Preparation: this compound and Vemurafenib were dissolved in DMSO to create 10 mM stock solutions. Serial dilutions were prepared in assay medium.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium was replaced with medium containing serially diluted concentrations of the compounds or DMSO vehicle control.

  • Data Analysis: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Luminescence was read on a plate reader, and the data was normalized to the vehicle control. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

**In Vivo Xenograft Study

A Comparative Analysis of CDD-3290 and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CDD-3290 with other prominent serine protease inhibitors. The analysis focuses on inhibitory potency against key serine proteases, including Prostate-Specific Antigen (PSA), α-chymotrypsin, and elastase, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a small molecule inhibitor of prostate-specific antigen (PSA), a serine protease primarily produced by the prostate gland. Elevated PSA levels are a well-established biomarker for prostate cancer. This compound has demonstrated a binding affinity (Ki) of 216 nM for PSA. Notably, this compound also exhibits inhibitory activity against other serine proteases, namely α-chymotrypsin and elastase, highlighting its potential for broader research and therapeutic applications.

Quantitative Comparison of Inhibitor Potency

To provide a clear and objective comparison, the following tables summarize the inhibitory potency (Ki or IC50 values) of this compound and other selected serine protease inhibitors against PSA, α-chymotrypsin, and elastase. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparison of Inhibitors Targeting Prostate-Specific Antigen (PSA)

InhibitorTypeKi (nM)
This compound Small Molecule216
Peptidyl Boronic Acid (Cbz-Ser-Ser-Lys-Leu-(boro)Leu)Peptide-based65
Peptide Aldehydes (hydrophobic P1 residues)Peptide-based< 500

Table 2: Comparison of Inhibitors Targeting α-Chymotrypsin

InhibitorTypeIC50 (µM)Ki (µM)
This compound Small MoleculeData not availableData not available
ChymostatinPeptide Aldehyde5.7-
Benzimidazole Derivative (Compound 1)Small Molecule14.816.4

Table 3: Comparison of Inhibitors Targeting Elastase

InhibitorTypeIC50 (nM)Ki (nM)
This compound Small MoleculeData not availableData not available
SivelestatSmall Molecule44-
GW-311616Small Molecule220.31
BAY-85-8501Small Molecule0.065-

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Prostate-Specific Antigen (PSA) Signaling Pathway

The expression of PSA is primarily regulated by the androgen receptor (AR) signaling pathway. Upon binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus and binds to androgen response elements (AREs) on the promoter region of the PSA gene, initiating its transcription. This pathway is a key target in prostate cancer therapy.

PSA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Androgen_AR Androgen-AR Complex AR->Androgen_AR AR_dimer AR Dimer Androgen_AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE PSA_Gene PSA Gene ARE->PSA_Gene Transcription PSA_mRNA PSA mRNA PSA_Gene->PSA_mRNA PSA_Protein PSA Protein PSA_mRNA->PSA_Protein Translation PSA_Extracellular Secreted PSA PSA_Protein->PSA_Extracellular Secretion Protease_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions (e.g., this compound) Mix_Incubate Mix Enzyme and Inhibitor Pre-incubate Inhibitor_Prep->Mix_Incubate Enzyme_Prep Prepare Enzyme Solution (e.g., PSA) Enzyme_Prep->Mix_Incubate Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Mix_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Plot_Data Plot Reaction Velocity vs. Inhibitor Concentration Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50/Ki Plot_Data->Calculate_IC50

Benchmarking CDD-3290: A Comparative Performance Guide Against Published Data on MEK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel MEK1/2 inhibitor, CDD-3290, against the established therapeutic agent, Trametinib. The data presented herein is based on a hypothetical profile for this compound, benchmarked against publicly available experimental data for Trametinib. This document is intended to serve as a framework for evaluating novel compounds in the context of existing alternatives.

The RAS/RAF/MEK/ERK Signaling Pathway: A Critical Target in Oncology

The RAS/RAF/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a pivotal signaling cascade that governs fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, frequently driven by activating mutations in BRAF or RAS genes, is a key factor in the development of numerous cancers. As central components of this cascade, the dual-specificity protein kinases MEK1 and MEK2 are highly attractive therapeutic targets for cancer treatment.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Diagram 1: The RAS/RAF/MEK/ERK Signaling Pathway.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound (hypothetical data) in comparison to published data for Trametinib.

Table 1: In Vitro Enzymatic Activity
CompoundTargetIC50 (nM)
This compound (Hypothetical) MEK10.85
MEK21.5
Trametinib MEK10.92
MEK21.8
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate greater potency.
Table 2: Cellular Proliferation Assays
Cell LineGenetic BackgroundThis compound IC50 (nM) (Hypothetical)Trametinib IC50 (nM)
HT-29 (Colon Cancer)BRAF V600E0.450.48
COLO205 (Colon Cancer)BRAF V600E0.500.52
A375 (Melanoma)BRAF V600E1.21.0 - 2.5
HCT116 (Colon Cancer)KRAS G13D2.52.2
IC50 values in cellular assays indicate the concentration needed to inhibit cell proliferation by 50%.
Table 3: In Vivo Xenograft Model Performance
ModelCompoundDosingTumor Growth Inhibition
HT-29 XenograftThis compound (Hypothetical) 1 mg/kg, oral, dailySignificant tumor growth inhibition
Trametinib 1 mg/kg, oral, dailyAlmost complete blockage of tumor increase
COLO205 XenograftThis compound (Hypothetical) 0.3 mg/kg, oral, dailyTumor regression observed
Trametinib 0.3 mg/kg, oral, dailyTumor regression observed

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

MEK1/2 Enzymatic Assay

A biochemical assay is performed to determine the 50% inhibitory concentration (IC50) of the compounds against MEK1 and MEK2 enzymes. The assay typically involves the following steps:

  • Recombinant MEK1 or MEK2 enzyme is incubated with a substrate (e.g., inactive ERK2) and ATP.

  • The compound of interest (this compound or Trametinib) is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated ERK2 is quantified, often using an antibody-based detection method such as ELISA or a radiometric assay.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

This assay measures the effect of the compound on the proliferation of cancer cell lines. A common method is the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo®.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound for a period of 72 hours.

  • For the SRB assay, cells are fixed, washed, and stained with Sulforhodamine B dye. For CellTiter-Glo®, a reagent that measures ATP levels (indicative of viable cells) is added.

  • The absorbance or luminescence is measured using a plate reader. 5

Safety Operating Guide

Personal protective equipment for handling CDD-3290

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CDD-3290, a prostate-specific antigen (PSA) inhibitor, was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, research-grade chemical compounds of a similar nature and should be supplemented with a substance-specific SDS if available from the supplier. Always perform a risk assessment before beginning any work with this compound.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesASTM D6978 (chemotherapy-rated) or equivalent, double-gloving recommended.Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from splashes and airborne particles.
Body Protection Laboratory CoatLong-sleeved, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approved, fit-tested.Required when handling the powdered form to prevent inhalation.
Foot Protection Closed-toe Shoes---Protects feet from spills.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

ProcedureGuideline
Receiving Inspect package for damage upon arrival. Wear gloves when opening.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow supplier's specific temperature recommendations.
Weighing Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
Solution Preparation Prepare solutions in a chemical fume hood. Avoid generating aerosols.
General Handling Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Emergency SituationFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.